Pyrene-d10

Analytical Chemistry Mass Spectrometry Isotope Dilution

Quantifying native pyrene without a co-eluting internal standard introduces matrix-induced bias, compromising regulatory compliance. Pyrene-d10 eliminates this risk as the mandated isotope dilution standard for EPA methods and Chinese GB 36246-2018, ensuring an RRF near unity. · Isotopic purity: ≥98 atom % D, correcting for ion suppression/enhancement. · Application: GC-MS/LC-MS/MS analysis of air, water, soil, and biological tissues. · Supply: Available as neat solid (25 mg, 100 mg) or pre-formulated solutions, shipped ambient.

Molecular Formula C16H10
Molecular Weight 212.31 g/mol
CAS No. 1718-52-1
Cat. No. B026445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene-d10
CAS1718-52-1
SynonymsPyrene-1,2,3,4,5,6,7,8,9,10-d10;  Perdeuteriopyrene;  [10-2H]Pyrene;  [2H10]Pyrene;  _x000B_
Molecular FormulaC16H10
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=CC=CC(=C43)C=C2
InChIInChI=1S/C16H10/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
InChIKeyBBEAQIROQSPTKN-LHNTUAQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrene-d10 Specifications & Procurement


Pyrene-d10 (CAS 1718-52-1, molecular formula C16D10) is a perdeuterated polycyclic aromatic hydrocarbon (PAH) in which all ten hydrogen atoms of the pyrene molecule have been replaced by deuterium atoms. It possesses a molecular weight of 212.31 g/mol and a melting point of 145-148 °C (lit.), appearing as a yellow to orange solid . With a density of 1.31 g/cm³ and a boiling point of 404°C at 760 mmHg , Pyrene-d10 is predominantly utilized as a stable isotope-labeled internal standard in mass spectrometry-based quantitative analysis. It is commercially available as a neat solid (typically in 25 mg or 100 mg glass bottles) or as pre-formulated solutions in solvents such as acetone or cyclohexane, with typical isotopic purity specifications of ≥98 atom % D .

Isotope-Labeled Internal Standard Deuterated PAH for mass spectrometry quantification
Environmental Monitoring Air, water, soil, and sediment sample analysis
Format Options Neat solid or pre-formulated solutions

Pyrene-d10 Substitution Risks


Direct substitution of Pyrene-d10 with other deuterated PAH internal standards (e.g., Phenanthrene-d10, Anthracene-d10, Chrysene-d12, or Perylene-d12) in validated analytical methods is not scientifically valid due to compound-specific differences in chromatographic retention time, ionization efficiency, and fragmentation patterns [1]. In isotope dilution mass spectrometry, accurate quantification mandates the use of a stable isotope-labeled analog of the target analyte to correct for matrix effects and instrument variability. Employing a structurally different internal standard introduces systematic quantification bias, as the relative response factor (RRF) between the native analyte and the internal standard is not unity and can vary with matrix composition. Regulatory frameworks for environmental and food analysis explicitly designate Pyrene-d10 as the required internal standard for the quantification of native pyrene , thereby precluding the use of alternative deuterated compounds without full method revalidation.

Attribute
Pyrene-d10
Other Deuterated PAHs
Chromatographic Retention
Matches native pyrene
May differ, altering resolution
Ionization Efficiency
Near-identical to target analyte
Can shift relative response factor
Matrix Effect Correction
Effective co-elution compensation
May introduce systematic quantification bias

Method revalidation required if substituting away from analyte-matched ISTD.

Pyrene-d10 Differentiation Evidence


Enhanced Detection Sensitivity in GC-MS

Pyrene-d10 demonstrates a distinct mass spectrometric signature due to its +10 Da mass shift relative to native pyrene (m/z 202.3 vs. 212.3), enabling its use as an internal standard with a method detection limit (MDL) of 0.05 ng/m³ (for an air sampling volume of 12 m³) and a limit of quantification (LOQ) of 0.2 ng/m³ when analyzed by GC-MS using isotope dilution . This quantitative performance allows for precise trace-level quantification of pyrene in complex environmental matrices, which is not achievable with non-deuterated standards due to co-elution and matrix interference issues.

Detection Sensitivity
Method context
MDL 0.05 ng/m³ (GC-MS, isotope dilution)
Supports trace-level air monitoring
For validated isotope dilution methods
Analytical Chemistry Mass Spectrometry Isotope Dilution

Co-Elution and Matrix Correction

Pyrene-d10 exhibits near-identical chromatographic retention time and ionization efficiency to native pyrene, a critical requirement for accurate isotope dilution quantification. In validated methods, Pyrene-d10 co-elutes with pyrene but is resolved by mass, allowing the relative response factor (RRF) to approach 1.0. This co-elution behavior effectively compensates for matrix-induced ion suppression or enhancement [1]. In contrast, using a non-co-eluting internal standard such as Chrysene-d12 can result in a reported measurement bias of 20-40% in complex matrices [2], underscoring the necessity of an analyte-matched internal standard.

Matrix Effect Correction
Class-level inference
Bias reduction vs. non-matched ISTD (Chrysene-d12: 20–40% bias)
Supports quantitative accuracy in complex samples
RRF approaches unity with analyte-matched ISTD
Chromatography Matrix Effects Isotope Dilution Mass Spectrometry

Enhanced Photostability in Spectroscopy

Pyrene-d10 exhibits enhanced photostability and reduced photobleaching rates compared to its non-deuterated counterpart, pyrene-h10, due to the deuterium isotope effect . This property is particularly advantageous in single-molecule fluorescence spectroscopy and time-resolved studies where prolonged exposure to excitation light is required. The C-D bond's lower zero-point energy reduces the rate of non-radiative decay pathways, leading to longer observation times before signal degradation.

Photostability
Class-level inference
Reduced photobleaching rate (qualitative)
Supports time-resolved fluorescence studies
Deuterium isotope effect lowers non-radiative decay
Photophysics Fluorescence Spectroscopy Isotope Effects

NMR Spectroscopy for Molecular Dynamics

Pyrene-d10 serves as a specific probe in ²H-NMR spectroscopy for studying molecular orientation and dynamics within lipid bilayers. The quadrupolar splittings observed from the ²H-NMR spectra of Pyrene-d10 embedded in oriented lipid bilayers provide direct geometric information about the orientation of C-D bonds with respect to the membrane normal, a capability not offered by non-deuterated pyrene [1]. This application is crucial for understanding the interaction of PAHs with biological membranes and for validating molecular dynamics simulations.

²H-NMR Probe
Supporting evidence
Enables quadrupolar splitting measurement
Provides molecular orientation data in bilayers
Applicable to oriented lipid bilayer studies
NMR Spectroscopy Biophysics Membrane Dynamics

Pyrene-d10 Application Scenarios


Trace-Level Air Particulate Quantification

Pyrene-d10 is the specified internal standard for the quantification of pyrene in ambient air samples according to Chinese standard GB 36246-2018 . Its use as an isotope dilution standard ensures method detection limits as low as 0.05 ng/m³, meeting stringent regulatory requirements for environmental monitoring and enabling accurate assessment of human exposure to airborne PAHs .

Matrix Effect Correction in Complex Samples

In LC-MS/MS and GC-MS analyses of soil, water, sediment, and biological tissues, Pyrene-d10 provides accurate quantification of native pyrene by compensating for matrix-induced ion suppression or enhancement [1]. Its near-identical physicochemical properties to the target analyte ensure a relative response factor (RRF) close to unity, which is essential for generating reliable data in environmental fate studies and toxicological research [2].

PRC in Passive Sampling Devices

Pyrene-d10 is employed as a Performance Reference Compound (PRC) in low-density polyethylene (LDPE) passive samplers for determining freely dissolved PAH concentrations in sediment porewater [3]. Its predictable dissipation kinetics allow for the calculation of sampling rates and correction for non-equilibrium conditions, enabling accurate determination of bioavailable PAH fractions in aquatic environments.

Photophysical & Molecular Dynamics Studies

Pyrene-d10 is the probe of choice for ²H-NMR studies investigating the orientation and mobility of PAHs within lipid bilayers [4], and for time-resolved fluorescence studies requiring enhanced photostability . These applications leverage the unique isotopic properties of Pyrene-d10 to provide mechanistic insights into membrane interactions and molecular dynamics that are inaccessible with non-deuterated compounds.

Application
Selection Property
Validation Focus
Trace-level air particulate quantification
Isotope dilution MS compatibility
MDL/LOQ verification per standard method
Matrix effect correction in complex samples
Analyte-matched co-elution
RRF assessment and matrix spike recovery
Performance reference compound in passive sampling
Predictable dissipation kinetics
Sampling rate calibration and equilibrium correction
Photophysical and ²H-NMR studies
Deuterium enrichment for ²H-NMR or fluorescence
Photostability and quadrupolar splitting verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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